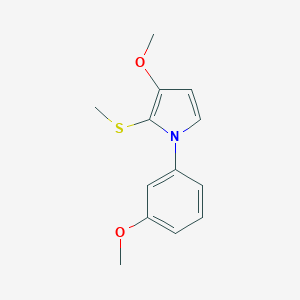![molecular formula C30H28N2O4 B370709 2-(3-METHYLPHENOXY)-N-{4'-[2-(3-METHYLPHENOXY)ACETAMIDO]-[1,1'-BIPHENYL]-4-YL}ACETAMIDE](/img/structure/B370709.png)
2-(3-METHYLPHENOXY)-N-{4'-[2-(3-METHYLPHENOXY)ACETAMIDO]-[1,1'-BIPHENYL]-4-YL}ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)-N-(4’-{[(3-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(4’-{[(3-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 3-methylphenol with acetic anhydride to form 3-methylphenoxyacetic acid. This intermediate is then reacted with 4-aminobiphenyl to form the final product through an amide bond formation reaction. The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of 2-(3-methylphenoxy)-N-(4’-{[(3-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methylphenoxy)-N-(4’-{[(3-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-(3-methylphenoxy)-N-(4’-{[(3-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenoxy)-N-(4’-{[(3-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
2-(3-methylphenoxy)-N-(4’-{[(3-methylphenoxy)acetyl]amino}[1,1’-biphenyl]-4-yl)acetamide is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C30H28N2O4 |
|---|---|
Poids moléculaire |
480.6g/mol |
Nom IUPAC |
2-(3-methylphenoxy)-N-[4-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C30H28N2O4/c1-21-5-3-7-27(17-21)35-19-29(33)31-25-13-9-23(10-14-25)24-11-15-26(16-12-24)32-30(34)20-36-28-8-4-6-22(2)18-28/h3-18H,19-20H2,1-2H3,(H,31,33)(H,32,34) |
Clé InChI |
MPSKALFNMPXAQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)C |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B370647.png)


![5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B370690.png)

![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)

![2-(2-chlorophenoxy)-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370705.png)
![N-(tert-butyl)-N-[3-(methylsulfanyl)-2-(5-methyl-2-thienyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370707.png)
![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370708.png)

![2-(2-methylphenoxy)-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370712.png)


